molecular formula C4H8BrF B2639455 1-Bromo-3-fluorobutane CAS No. 6089-10-7

1-Bromo-3-fluorobutane

Cat. No. B2639455
CAS RN: 6089-10-7
M. Wt: 155.01
InChI Key: ICOSIIBKPOCTDV-UHFFFAOYSA-N
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Description

1-Bromo-3-fluorobutane is an alkyl fluorinated building block used in chemical synthesis . It participates in the synthesis of monofluoro quaternary ammonium bromide .


Synthesis Analysis

This compound is used in the synthesis of fluoroalkyl [2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]alkylamines . It is also used as a building block in various chemical syntheses .


Molecular Structure Analysis

The molecular formula of this compound is C4H8BrF . It has a molecular weight of 155.009 Da and a monoisotopic mass of 153.979340 Da .


Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it is used in the synthesis of fluoroalkyl [2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]alkylamines .


Physical And Chemical Properties Analysis

This compound has a density of 1.538 g/mL at 25°C . It has a boiling point of 100.6±8.0 °C at 760 mmHg . The compound is stable under normal conditions.

Scientific Research Applications

Synthesis and Chemical Reactions

1-Bromo-3-fluorobutane serves as a starting material in various synthetic routes due to its reactive halogen atoms, which can undergo nucleophilic substitution or elimination reactions. For example, it has been used in the stereoselective synthesis of γ- and δ-fluoro-α-amino acids, where low-temperature alkylation of camphor-based glycine ester imines with 1-bromo-2-fluoro-alkanes, including 1-bromo-3-fluoropropane, followed by deprotection, produces several homologues of amino acids (Kröger & Haufe, 1997).

Fluorination Studies

In the domain of fluorination techniques, this compound and similar compounds have been utilized to explore various fluorination reactions and their mechanisms. A study involving the fluorination of halogeno alcohols to produce fluorobutanes, among other compounds, highlights the versatility of such halogenated precursors in synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Watanabe et al., 1986).

Optical and Physical Property Analysis

Research into the optical rotation and atomic dimensions of halogenated butanes, including this compound, provides insight into the structure-activity relationships of these molecules. These studies are fundamental in understanding the physical and chemical properties of halogenated organic compounds, which can influence their reactivity and applications in synthesis (Brauns, 1937).

Safety and Hazards

1-Bromo-3-fluorobutane is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation . It should be handled with care, using protective gloves, eye protection, and face protection. It should be used only in well-ventilated areas or outdoors .

properties

IUPAC Name

1-bromo-3-fluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrF/c1-4(6)2-3-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOSIIBKPOCTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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